(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-8-19-12-5-4-11(2)9-13(12)24-17(19)18-14(21)10-20-15(22)6-7-16(20)23/h3-5,9H,1,6-8,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGFJODAYCROIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)CCC3=O)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. Compounds within this class are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential applications.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core structure combined with an allyl group and a pyrrolidine derivative. The unique molecular architecture contributes to its biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular signaling pathways, particularly kinases. By binding to the active sites of these enzymes, it prevents substrate access, disrupting cell proliferation and inducing apoptosis in cancer cells.
- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of various benzothiazole derivatives. For instance, related compounds have shown significant inhibitory effects on different cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 7e | SKRB-3 | 1.2 | Apoptosis induction |
| 7e | SW620 | 4.3 | Apoptosis induction |
| 7e | A549 | 44 | Apoptosis induction |
| 7e | HepG2 | 48 | Apoptosis induction |
These results indicate that similar compounds can effectively inhibit cancer cell proliferation through apoptosis .
Antimicrobial Activity
The compound's antimicrobial properties have been assessed against various bacterial strains. While specific IC50 values for this compound are not detailed in the literature, related benzothiazole derivatives have demonstrated potent activity against gram-positive and gram-negative bacteria.
Case Studies
- In Vitro Studies : A study involving a series of benzothiazole derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as A431 and HepG2. The mechanism included induction of apoptosis as confirmed by flow cytometry analysis .
- In Vivo Studies : While specific in vivo studies on this exact compound may be limited, related compounds have shown promise in animal models for tumor inhibition, suggesting potential for further exploration in preclinical trials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct studies on this compound are scarce, comparisons can be drawn with structurally related heterocycles, such as 3-benzylidene phthalide derivatives and 1,3,4-oxadiazole-based compounds (e.g., acephalo triazin derivatives).
Table 1: Key Comparisons of Structural and Functional Features
Key Findings:
Functional Groups: The allyl and dioxopyrrolidinyl groups may confer improved solubility and metabolic stability over non-polar 3-benzylidene phthalide derivatives .
Synthetic Challenges : The Z-configuration in the target compound requires precise stereochemical control during synthesis, a hurdle less prominent in symmetric oxadiazole derivatives.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the benzo[d]thiazole core in (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide?
- The benzo[d]thiazole scaffold can be synthesized via cyclization reactions starting from substituted anilines and thiourea derivatives. For example, heating 2-aminothiophenol derivatives with α-haloketones in ethanol under reflux yields the thiazole ring . Sodium acetate is often used as a base to facilitate deprotonation and cyclization . Key steps include controlling reaction temperature (80–100°C) and solvent polarity to optimize ring closure.
Q. How is the Z-configuration of the imine bond confirmed in this compound?
- The Z-configuration is determined using nuclear Overhauser effect (NOE) spectroscopy in NMR. For instance, irradiation of the allyl proton (δ ~5.2 ppm) would show NOE correlations with adjacent methyl or aromatic protons, confirming spatial proximity . Additionally, coupling constants in -NMR (e.g., -values for vinyl protons) and X-ray crystallography provide definitive evidence of stereochemistry .
Q. What spectroscopic techniques are critical for characterizing the 2,5-dioxopyrrolidin-1-yl acetamide moiety?
- IR spectroscopy : A strong absorption band at ~1680–1720 cm confirms the C=O stretching of the dioxopyrrolidin ring and acetamide .
- -NMR : Peaks at δ ~170–175 ppm correspond to carbonyl carbons in the pyrrolidinone and acetamide groups. The methyl group on the benzo[d]thiazole appears at δ ~20–25 ppm .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) with a mass error <5 ppm .
Advanced Research Questions
Q. How can reaction yields be improved during the allylation of the benzo[d]thiazole intermediate?
- Catalyst optimization : Palladium-catalyzed allylic substitutions (e.g., using Pd(PPh)) enhance regioselectivity and reduce side reactions .
- Solvent effects : Polar aprotic solvents like DMF improve solubility of intermediates, while additives like KCO neutralize HBr byproducts .
- Temperature control : Stepwise heating (e.g., 60°C for 2 h, then 80°C for 5 h) minimizes decomposition of thermally sensitive intermediates .
Q. What computational methods predict the bioactivity of this compound against protein targets?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the compound and target proteins (e.g., kinases or GPCRs). The dioxopyrrolidin group often acts as a hydrogen-bond acceptor, while the benzo[d]thiazole engages in π-π stacking .
- MD simulations : Assess binding stability over 100-ns trajectories, focusing on RMSD (<2 Å) and ligand-protein interaction fingerprints .
Q. How does tautomerism in the benzo[d]thiazol-2(3H)-ylidene moiety affect experimental data interpretation?
- The thione-thiol tautomer equilibrium can complicate NMR and IR analyses. For example, -NMR may show broad peaks for exchangeable protons. Freeze-drying the sample or using DMSO-d as a solvent suppresses tautomerism, yielding sharper signals . X-ray crystallography provides unambiguous assignment of the dominant tautomer .
Methodological Considerations
Q. How to resolve contradictions in HPLC purity assays versus elemental analysis?
- Discrepancies arise from residual solvents or counterions. Use complementary techniques:
- TGA-MS : Quantify volatile impurities (e.g., water or ethanol) .
- ICP-OES : Detect metal catalysts (e.g., Pd) if palladium-based coupling reactions are used .
- CHNS analysis : Ensure C/H/N/S percentages match theoretical values within ±0.3% .
Q. What strategies mitigate degradation during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
